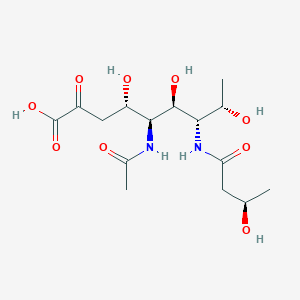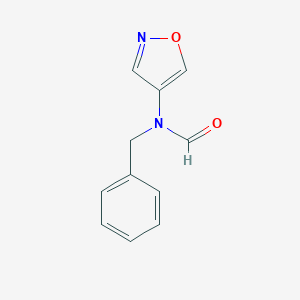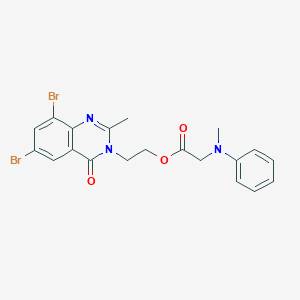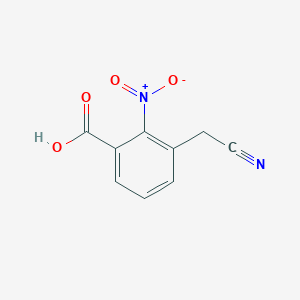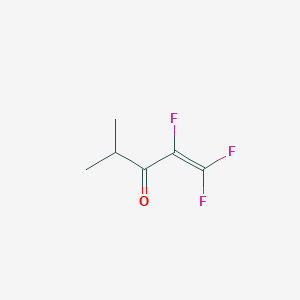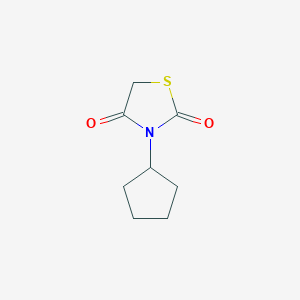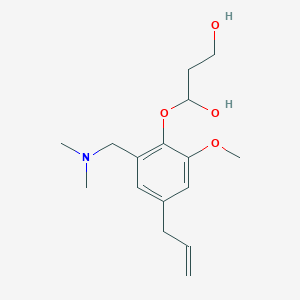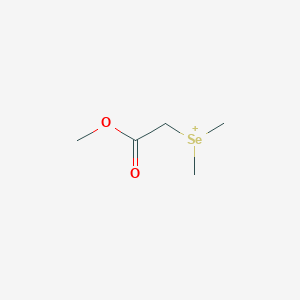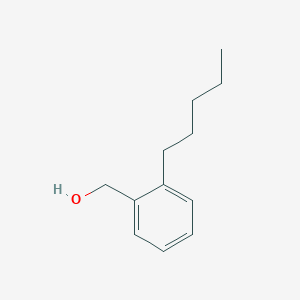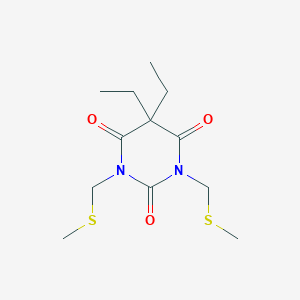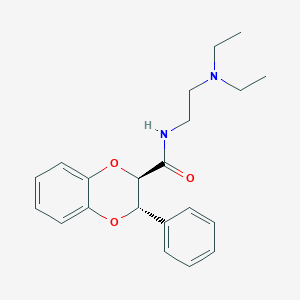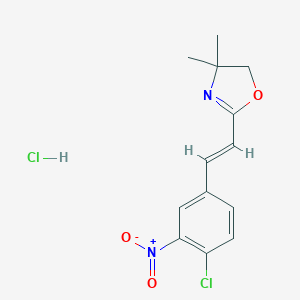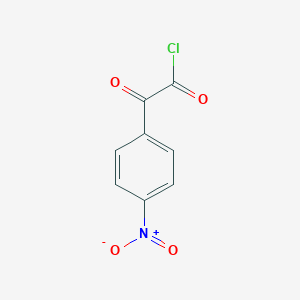
2-(4-nitrophenyl)-2-oxoacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)(oxo)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a nitrophenyl group attached to an oxoacetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Oxalyl chloride→(4-Nitrophenyl)(oxo)acetyl chloride
Industrial Production Methods
In an industrial setting, the production of (4-Nitrophenyl)(oxo)acetyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Hydrolysis: The reaction with water or aqueous bases leads to the formation of 4-nitrophenylacetic acid.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-Aminophenylacetic Acid: Formed through the reduction of the nitro group followed by hydrolysis.
4-Nitrophenylacetic Acid: Formed through hydrolysis of the acyl chloride group.
Scientific Research Applications
(4-Nitrophenyl)(oxo)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce acyl groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl Chloride: Similar in structure but lacks the oxoacetyl group.
4-Nitrophenylacetic Acid: The hydrolyzed product of (4-Nitrophenyl)(oxo)acetyl chloride.
4-Aminophenylacetic Acid: The reduced form of (4-Nitrophenyl)(oxo)acetyl chloride.
Uniqueness
(4-Nitrophenyl)(oxo)acetyl chloride is unique due to the presence of both a nitrophenyl group and an oxoacetyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
105248-77-9 |
|---|---|
Molecular Formula |
C8H4ClNO4 |
Molecular Weight |
213.57 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
InChI Key |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Synonyms |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


